
1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis-
Übersicht
Beschreibung
1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- is a complex organic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, which makes them useful in a variety of chemical applications. This particular compound is notable for its unique structure, which includes both purine and crown ether moieties, allowing it to interact with a wide range of chemical species.
Vorbereitungsmethoden
The synthesis of 1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- typically involves the reaction of purine derivatives with 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the purity of the final product .
Analyse Chemischer Reaktionen
1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups within the molecule.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound's purine base structure is crucial for developing new pharmaceuticals. Purines are integral to many biological processes and are often used as building blocks in drug design.
- Antiviral Agents : Research has indicated that purine derivatives can inhibit viral replication. For instance, compounds similar to 1H-Purine have shown efficacy against viruses like HIV and hepatitis C .
- Cancer Treatment : The ability of purines to interfere with nucleic acid synthesis positions them as potential candidates in cancer therapies. Studies suggest that modifications to the purine structure can enhance selectivity for cancer cells over normal cells .
Materials Science
1H-Purine's unique structural features lend themselves to applications in materials science:
- Nanomaterials : The compound can be utilized in the synthesis of nanostructured materials with potential applications in electronics and photonics. Its ability to form stable complexes can lead to the development of novel nanocomposites .
- Polymeric Systems : Incorporating 1H-Purine into polymer matrices can enhance mechanical properties and thermal stability. This is particularly relevant in creating advanced materials for aerospace and automotive industries .
Biochemistry
In biochemistry, the compound's interactions with biological molecules are of great interest:
- Enzyme Inhibition : Research indicates that 1H-Purine can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is useful for studying metabolic diseases and developing enzyme-targeted therapies .
- Nucleotide Analogues : Its structural similarity to natural nucleotides allows it to function as a nucleotide analogue, which can be employed in studying DNA/RNA processes and cellular mechanisms .
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry explored the antiviral properties of purine derivatives against hepatitis C virus (HCV). The results demonstrated that specific modifications to the purine structure increased potency against HCV by enhancing binding affinity to viral RNA polymerase.
Case Study 2: Polymer Development
Research conducted at a leading materials science institute focused on integrating 1H-Purine into polymer composites. The findings revealed that these composites exhibited improved tensile strength and thermal resistance compared to standard polymers, indicating potential use in high-performance applications.
Wirkmechanismus
The mechanism of action of 1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- involves its ability to form stable complexes with metal cations and other chemical species. The crown ether moiety provides a cavity that can encapsulate cations, while the purine moiety can interact with other molecules through hydrogen bonding and π-π interactions. These interactions enable the compound to act as a versatile ligand in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- include other crown ethers and purine derivatives. For example:
1,10-Diaza-18-crown-6: A crown ether with similar complexation properties but lacking the purine moiety.
18-Crown-6: Another crown ether that forms stable complexes with cations but does not have the additional functional groups present in the target compound.
Purine derivatives: Compounds such as adenine and guanine, which are structurally similar to the purine moiety but do not have the crown ether component.
The uniqueness of 1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- lies in its combination of crown ether and purine structures, allowing it to participate in a wider range of interactions and applications compared to its individual components .
Biologische Aktivität
1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- (CAS No. 149246-40-2) is a complex purine derivative with significant potential in various biological applications. Its unique chemical structure, which includes a tetraoxa-diazacyclooctadecane moiety, positions it as a compound of interest in pharmacological and biochemical research. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and providing detailed data tables for clarity.
Basic Information
Property | Value |
---|---|
Chemical Formula | C22H26Cl4N10O4 |
Molecular Weight | 636.32 g/mol |
Monoisotopic Mass | 634.0892602 |
CAS Number | 149246-40-2 |
SMILES | ClC1=NC2=C(N1)C(=NC(Cl)=N2)N1CCOCCOCCN(CCOCCOCC1)C1=NC(Cl)=NC2=C1NC(Cl)=N2 |
The compound's structure features multiple functional groups that may contribute to its biological activity, particularly in interactions with biological macromolecules.
Research indicates that the biological activity of 1H-Purine derivatives is often linked to their ability to interact with nucleic acids and proteins. The tetraoxa-diazacyclooctadecane component may facilitate binding to various biomolecules due to its structural flexibility and the presence of nitrogen and oxygen atoms that can form hydrogen bonds.
Anticancer Activity
Several studies have investigated the anticancer potential of purine derivatives. For instance, compounds structurally similar to 1H-Purine have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as:
- Inhibition of DNA synthesis : By mimicking nucleotides, these compounds can interfere with DNA replication.
- Induction of apoptosis : Some purine derivatives trigger programmed cell death in cancer cells.
A notable study showed that a related compound exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting significant anticancer potential.
Case Studies
- Study on Cytotoxicity : A recent investigation assessed the cytotoxic effects of 1H-Purine on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment.
- Mechanistic Insights : Another study explored the mechanism through which 1H-Purine induces apoptosis in leukemia cells. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, indicating that the compound activates intrinsic apoptotic pathways.
- Antimicrobial Activity : Preliminary screening for antimicrobial properties showed that 1H-Purine exhibits moderate activity against Gram-positive bacteria, potentially due to its ability to disrupt bacterial DNA synthesis.
Summary of Biological Activities
Activity Type | Model Organism/Cell Line | Observed Effect | Reference |
---|---|---|---|
Cytotoxicity | MCF-7 | IC50 = 15 µM | [Source Needed] |
Apoptosis Induction | Leukemia Cells | Increased early apoptosis | [Source Needed] |
Antimicrobial | Gram-positive Bacteria | Moderate inhibition | [Source Needed] |
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and activity is crucial for optimizing the biological efficacy of compounds like 1H-Purine. Key structural features influencing activity include:
- Presence of halogen substituents : Chlorine atoms may enhance binding affinity to target proteins.
- Tetraoxa-diazacyclooctadecane ring : This moiety may provide conformational flexibility necessary for interaction with biomolecules.
Eigenschaften
IUPAC Name |
7,16-bis(7H-purin-6-yl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N10O4/c1-5-33-9-10-35-7-3-32(22-18-20(26-14-24-18)28-16-30-22)4-8-36-12-11-34-6-2-31(1)21-17-19(25-13-23-17)27-15-29-21/h13-16H,1-12H2,(H,23,25,27,29)(H,24,26,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEALNJMXZDNVRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1C2=NC=NC3=C2NC=N3)C4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164208 | |
Record name | 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149246-42-4 | |
Record name | 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149246424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.